

Application Notes and Protocols for the Synthesis of Propanal Oxime

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Compound of Interest

Compound Name: *Propanal, oxime*

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Introduction

Oxime formation is a robust and versatile chemical reaction involving the condensation of an aldehyde or ketone with hydroxylamine to form an oxime. This reaction is of significant interest in organic synthesis, bioconjugation, and the development of novel therapeutic agents due to its high efficiency and the stability of the resulting oxime linkage. Propanal, as a simple aliphatic aldehyde, serves as a fundamental model for studying the mechanism and kinetics of oxime formation. These notes provide a detailed overview of the reaction mechanism, experimental protocols, and characterization data for propanal oxime.

Mechanism of Propanal Oxime Formation

The formation of propanal oxime from propanal and hydroxylamine is a two-step process consisting of a nucleophilic addition followed by a dehydration reaction. The overall reaction is acid-catalyzed.^{[1][2][3]}

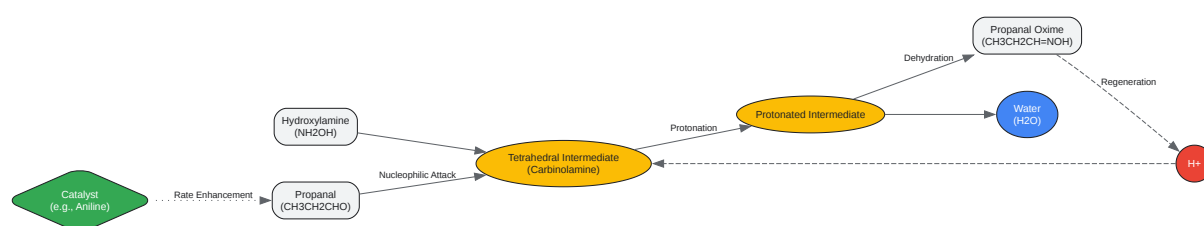
Step 1: Nucleophilic Addition The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of propanal.^[1] This attack is generally the rate-determining step in neutral or basic conditions. The nitrogen atom is a stronger nucleophile than the oxygen atom in hydroxylamine.^[4] This addition results in the formation of a tetrahedral intermediate, often referred to as a carbinolamine.

Step 2: Dehydration The tetrahedral intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the oxime.[1] This dehydration step is significantly accelerated by the presence of an acid catalyst.[5] The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water).

Role of pH The rate of oxime formation is highly dependent on the pH of the reaction medium. The reaction is fastest in weakly acidic conditions, typically between pH 4 and 6.[6] In strongly acidic solutions (low pH), the hydroxylamine nucleophile is protonated, reducing its nucleophilicity and slowing down the initial addition step. In neutral or basic conditions (high pH), the dehydration of the tetrahedral intermediate is slow as the hydroxyl group is a poor leaving group.

Catalysis Various catalysts can be employed to enhance the rate of oxime formation, particularly at neutral pH. Aniline and its derivatives have been shown to be effective nucleophilic catalysts.[5][7] The proposed mechanism for aniline catalysis involves the formation of a more reactive protonated Schiff base intermediate, which accelerates the transamination reaction leading to the oxime.

Signaling Pathway Diagram



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Caption: Mechanism of acid-catalyzed propanal oxime formation.

Experimental Protocols

Several methods have been developed for the synthesis of oximes, ranging from classical solution-phase reactions to more recent solvent-free approaches.

Protocol 1: Classical Synthesis in Solution

This method involves the reaction of propanal with hydroxylamine hydrochloride in the presence of a base, typically pyridine, in an alcoholic solvent.[\[8\]](#)

Materials:

- Propanal (1.0 mmol)
- Hydroxylamine hydrochloride (1.2 mmol)
- Pyridine (2.0 mmol)
- Ethanol (10 mL)
- Deionized water
- Ethyl acetate
- 1 M Hydrochloric acid
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask, dissolve propanal and hydroxylamine hydrochloride in ethanol.
- Add pyridine to the mixture.
- Attach a reflux condenser and heat the mixture to reflux for 15-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature.

- Remove the ethanol by rotary evaporation.
- Add deionized water to the residue and extract the product with ethyl acetate.
- Combine the organic layers and wash with 1 M hydrochloric acid to remove pyridine, followed by a wash with deionized water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude propanal oxime.
- Purify the crude product by recrystallization or column chromatography.

Protocol 2: Solvent-Free Synthesis by Grinding

This environmentally friendly method avoids the use of organic solvents and often leads to shorter reaction times and high yields.^{[9][10]}

Materials:

- Propanal (2 mmol)
- Hydroxylamine hydrochloride (2 mmol)
- Anhydrous sodium carbonate (Na_2CO_3) (3 mmol)^[9]
- Mortar and pestle
- Deionized water
- Ethyl acetate (for low melting point oximes)
- Anhydrous calcium chloride

Procedure:

- In a mortar, combine the propanal, hydroxylamine hydrochloride, and anhydrous sodium carbonate.

- Grind the mixture thoroughly with a pestle at room temperature for approximately 2 minutes. Monitor the reaction by TLC.
- After completion of the reaction, add deionized water to the mortar.
- If the product is a solid, filter, wash with water, and dry.
- If the product is an oil or has a low melting point, extract the aqueous mixture with ethyl acetate.
- Dry the combined organic layers over anhydrous calcium chloride, filter, and evaporate the solvent to obtain the propanal oxime.

Quantitative Data

The yield of propanal oxime is highly dependent on the reaction conditions. The following table summarizes reported yields for oxime synthesis under various conditions.

Method	Catalyst/Base	Solvent	Reaction Time	Yield (%)	Reference
Grinding	Na ₂ CO ₃	Solvent-free	2 min	95	[9]
Grinding	None	Solvent-free	10 min + overnight	12	[9]
Grinding	Bi ₂ O ₃	Solvent-free	5-30 min	60-98	[10]
Reflux	Pyridine	Ethanol	15-60 min	Good	[8]
Catalyst-free	None	Mineral Water	10 min	99*	[11]

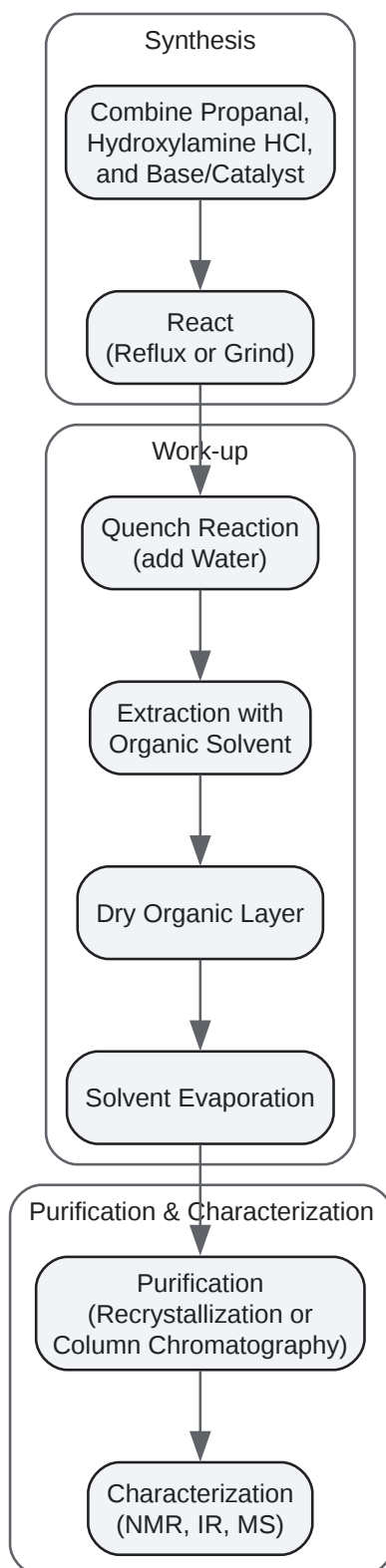
*Yield reported for 4-nitrobenzaldehyde oxime.

Characterization Data for Propanal Oxime

Accurate characterization of the synthesized propanal oxime is crucial for confirming its identity and purity.

Property	Data	Reference
Chemical Formula	C ₃ H ₇ NO	[12]
Molecular Weight	73.09 g/mol	[12]
CAS Number	627-39-4	[7]
Appearance	Colorless crystals or liquid	
¹ H NMR	Expected signals for CH ₃ , CH ₂ , and CH=NOH protons. The chemical shifts will be influenced by the E/Z isomerism.	
¹³ C NMR	Expected signals for the three carbon atoms. A spectrum for (1Z)-Propanal Oxime is available in the literature.	[12]
IR Spectroscopy	Characteristic absorption bands are expected for O-H stretching (~3600 cm ⁻¹), C=N stretching (~1665 cm ⁻¹), and N-O stretching (~945 cm ⁻¹).	[13]
Mass Spectrometry	A mass spectrum (electron ionization) is available in the NIST Chemistry WebBook.	[7]

Experimental Workflow



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Caption: General experimental workflow for propanal oxime synthesis.

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